Home > Products > Screening Compounds P20449 > 2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline - 2097937-45-4

2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3032751
CAS Number: 2097937-45-4
Molecular Formula: C13H14N2O
Molecular Weight: 214.268
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multi-step synthesis from 1,2,3,4-tetrahydroisoquinoline: This approach involves using 1,2,3,4-tetrahydroisoquinoline as a starting material and introducing various substituents through a series of reactions. [] This method allows for the synthesis of diverse derivatives by modifying the reaction conditions and reagents.
  • Cleavage of functionalized dihydrooxazoles (oxazolines): This strategy involves the synthesis of substituted dihydrooxazoles followed by cleavage of the oxazole ring to yield the desired tetrahydroisoquinoline derivative. [] This method offers a convergent approach to access specific substitution patterns.
  • Biginelli reaction followed by Huisgen cycloaddition: This approach utilizes the Biginelli reaction to construct a dihydropyrimidine core, followed by a Huisgen 1,3-dipolar cycloaddition to introduce the triazole moiety. [] This convergent four-step route has been successfully used to synthesize compounds like ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM® 293).
  • Pummerer reaction: This method utilizes the Pummerer reaction as a key step to construct the tetrahydroisoquinoline ring system with precise control over the stereochemistry at C-1 and C-3. [] This method allows for the synthesis of all four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, a compound known to induce Parkinson-like syndrome.
Molecular Structure Analysis
  • NMR spectroscopy (1H NMR, 13C NMR): This technique provided valuable information about the compound's structure, including the arrangement of atoms and the presence of specific functional groups. [, , , , ]
  • Mass spectrometry (LCMS, ESI-MS): This technique was used to determine the molecular weight and fragmentation patterns of the synthesized compounds, further confirming their structures. [, , ]
  • X-ray crystallography: This technique provided detailed information about the three-dimensional structures of the synthesized compounds, including bond lengths, bond angles, and intermolecular interactions. [, , , , , , , , , , , , ]
Mechanism of Action
  • PPARγ agonism: A study identified (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021) as a potent PPARγ agonist, suggesting its potential use in treating diabetes. [, ]
  • Acid pump antagonism: PF-03716556, a related tetrahydroisoquinoline derivative, displayed potent and selective inhibition of H+,K+-ATPase, suggesting its potential as a treatment for gastroesophageal reflux disease. []
Physical and Chemical Properties Analysis
  • Solubility: The choice of solvents used in synthesis and analysis suggests varying solubilities of the synthesized compounds depending on their substituents. [, , , , , ]
  • Crystallization: Several compounds were successfully crystallized and subjected to X-ray analysis, indicating their ability to form ordered structures in the solid state. [, , , , , , , , , , , , ]
Applications
  • Antimicrobial agents: Several synthesized compounds exhibited promising antimicrobial activity against various bacterial and fungal strains. [, , , ] These findings suggest their potential for developing new antibiotics and antifungals.
  • Anticancer agents: Some derivatives demonstrated potent antiproliferative activities against cancer cell lines like PC-3 (human prostate cancer) and A431 (human epidermoid carcinoma). [] This highlights their potential as lead compounds for anticancer drug development.
  • Antidiabetic agents: As mentioned earlier, KY-021 exhibited promising antidiabetic properties by acting as a PPARγ agonist. [, ] This opens avenues for developing new therapeutic agents for diabetes.
  • Treatment of gastroesophageal reflux disease: PF-03716556, a related tetrahydroisoquinoline derivative, displayed potent acid pump antagonist activity, suggesting its potential in treating gastroesophageal reflux disease. []

(3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(-4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (4-Me-PDTic)

  • Compound Description: 4-Me-PDTic is a potent and selective κ opioid receptor antagonist. It exhibits a Ke of 0.37 nM in [35S]GTPγS binding assays and displays high selectivity for the κ receptor over μ and δ opioid receptors (645-fold and >8100-fold, respectively) []. Pharmacokinetic studies suggest it can penetrate the blood-brain barrier [].

2-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-2H-1,2,3-benzotriazole

  • Compound Description: This compound is synthesized through a two-step process. Its structure is characterized by a phenyl ring and an oxazole ring that are essentially coplanar. Steric interactions within the molecule contribute to a wide angle at the central carbon atom [].

(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021)

  • Compound Description: KY-021 acts as a potent peroxisome proliferator-activated receptor (PPAR) gamma agonist with an EC50 of 11.8 nM in human PPAR gamma assays. In vivo studies in mice and rats have shown its ability to reduce plasma glucose and triglyceride levels [, ]. The compound exhibits favorable pharmacokinetic properties, including oral bioavailability and a low toxicity profile [, ].

4-[(2,4-Dimethyl-1,3-oxazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione

  • Compound Description: This isoquinolinedione derivative is characterized by a piperidine ring adopting a half-boat conformation. Notably, the oxazole ring exhibits planarity and forms a specific dihedral angle with the tetrahydroisoquinoline unit. Intermolecular hydrogen bonding leads to the formation of chains in the crystal structure [].

4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione

  • Compound Description: This compound, an isoquinolinedione derivative, possesses a piperidine ring in a half-boat conformation within its tetrahydroisoquinoline system. The thiazole ring displays a planar structure and forms a distinct dihedral angle with the tetrahydroisoquinoline unit. Notably, intermolecular hydrogen bonds contribute to the formation of dimers in the crystal structure [].

(S)-4-tert-Butyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazole

  • Compound Description: This compound represents a potential tetrahydroisoquinoline (TIQ) thiazole ligand. Within its structure, the N-containing six-membered ring of the TIQ unit adopts a half-chair conformation. It is noteworthy that the crystal structure lacks classical hydrogen bonds or π–π interactions [].

Properties

CAS Number

2097937-45-4

Product Name

2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazole

Molecular Formula

C13H14N2O

Molecular Weight

214.268

InChI

InChI=1S/C13H14N2O/c1-2-4-12-7-15(6-5-11(12)3-1)8-13-9-16-10-14-13/h1-4,9-10H,5-8H2

InChI Key

OJQUCDWEHOAGOS-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)CC3=COC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.